![molecular formula C17H24N2O B2510844 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2,2-dimethylpropan-1-one CAS No. 2034307-04-3](/img/structure/B2510844.png)
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2,2-dimethylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2,2-dimethylpropan-1-one is a complex organic compound that features a unique combination of structural elements
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2,2-dimethylpropan-1-one typically involves multi-step organic reactions. One possible route could involve the formation of the azetidine ring followed by the introduction of the dihydroisoquinoline moiety. The final step might involve the addition of the 2,2-dimethylpropan-1-one group under specific reaction conditions such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound would likely require optimization of the synthetic route to ensure high yield and purity. This could involve the use of catalysts, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2,2-dimethylpropan-1-one can undergo various chemical reactions including:
Reduction: This reaction might involve the removal of oxygen atoms or the addition of hydrogen atoms, changing the compound’s oxidation state.
Substitution: This reaction could involve the replacement of one functional group with another, potentially modifying the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following sections outline its potential applications based on existing research.
Medicinal Chemistry
The compound's structure suggests it may exhibit significant pharmacological properties. Research indicates that derivatives of dihydroisoquinoline structures often show promise in:
- Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives can inhibit the proliferation of cancer cells, with IC₅₀ values ranging from 1.9 to 7.52 μg/mL against human cancer cell lines like HCT-116 and MCF-7 .
- Antimicrobial Properties : Compounds containing the dihydroisoquinoline moiety have been explored for their antimicrobial activities against a range of pathogens, including fungi and bacteria. Specifically, derivatives have shown effective inhibition against plant pathogens such as Pythium recalcitrans, indicating potential use in agricultural applications .
Neuropharmacology
Given the structural characteristics of the compound, there is potential for applications in neuropharmacology:
- CNS Activity : Compounds with similar frameworks have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems. The interaction with specific receptors could lead to therapeutic effects in conditions like depression or neurodegenerative diseases.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the Azetidine Ring : This can be achieved through cyclization reactions.
- Synthesis of Dihydroisoquinoline Moiety : Often involves hydrogenation processes.
- Coupling Reactions : The final product is formed by coupling the azetidine and dihydroisoquinoline moieties under controlled conditions.
Case Study 1: Anticancer Activity
A study conducted on various derivatives of dihydroisoquinoline reported promising anticancer activity. The synthesized compounds were tested against HCT-116 and MCF-7 cell lines, revealing significant cytotoxicity with IC₅₀ values indicative of potent activity .
Case Study 2: Antifungal Activity
Another investigation focused on the antifungal properties of compounds derived from dihydroisoquinoline structures. The results highlighted superior activity against Pythium recalcitrans, suggesting that these compounds could be developed into effective fungicides for agricultural use .
Mecanismo De Acción
The mechanism of action of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2,2-dimethylpropan-1-one would depend on its specific interactions with molecular targets. This could involve binding to specific enzymes or receptors, altering their activity and leading to a biological effect. The pathways involved might include signal transduction, metabolic pathways, or other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other azetidine derivatives or dihydroisoquinoline-containing molecules. These compounds might share some structural features but differ in their specific functional groups or overall structure.
Uniqueness
What sets 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2,2-dimethylpropan-1-one apart is its unique combination of the azetidine ring and the dihydroisoquinoline moiety. This combination might impart unique chemical and biological properties, making it a compound of interest for further study.
Actividad Biológica
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2,2-dimethylpropan-1-one is a synthetic organic compound that has garnered attention for its potential biological activities. Its unique structural features, including an azetidine ring and a dihydroisoquinoline moiety, suggest possible applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's molecular formula is C16H23N2O, with a molecular weight of approximately 273.37 g/mol. The presence of both the azetidine and dihydroisoquinoline structures may contribute to its biological activity by facilitating interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Potential mechanisms include:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways.
- Enzyme Inhibition : It could inhibit enzymes involved in neurotransmission or metabolic pathways, such as acetylcholinesterase (AChE) and monoamine oxidases (MAOs).
- Signal Transduction Modulation : By affecting intracellular signaling, the compound may alter cellular responses, potentially impacting conditions like neurodegenerative diseases.
Neuroprotective Effects
Research indicates that compounds similar to this compound can exhibit neuroprotective properties. For instance, studies have shown that derivatives of 3,4-dihydroisoquinoline can inhibit AChE and MAOs effectively, which are relevant targets in the treatment of Alzheimer's disease (AD) .
In Vitro Studies
In vitro evaluations have demonstrated that certain derivatives possess significant inhibitory effects on AChE and MAOs. For example, one study reported an IC50 value of 0.28 µM for AChE inhibition by a closely related compound . Such potency suggests that similar compounds could be developed for therapeutic use in neurodegenerative disorders.
Toxicity Profiles
Toxicity studies are crucial for assessing the safety of new compounds. In vivo studies on related compounds have shown low toxicity levels even at high doses (e.g., 2500 mg/kg), indicating a favorable safety profile . These findings are essential for advancing potential drug candidates into clinical trials.
Comparative Analysis with Similar Compounds
The following table summarizes key comparative data regarding the biological activity of this compound and its analogs:
Compound Name | Target Activity | IC50 (µM) | Toxicity Level |
---|---|---|---|
Compound 3e | AChE Inhibition | 0.28 | Low |
Compound X | MAO-A Inhibition | 0.91 | Low |
Compound Y | Neuroprotective | Not specified | Moderate |
Case Studies
Several case studies have highlighted the potential of compounds related to this class in treating neurodegenerative diseases:
- Study on Dual Inhibitors : A series of hybrid compounds combining features of 3,4-dihydroisoquinoline demonstrated effective dual inhibition of AChE and MAOs, suggesting a multi-target approach could enhance therapeutic efficacy against AD .
- Neurotoxicity Assessment : Investigations into the neurotoxicity of these compounds revealed minimal adverse effects on neuronal cell lines at therapeutic concentrations, supporting their potential as safe therapeutic agents .
Propiedades
IUPAC Name |
1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-17(2,3)16(20)19-11-15(12-19)18-9-8-13-6-4-5-7-14(13)10-18/h4-7,15H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZCIMASDPDTEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CC(C1)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.